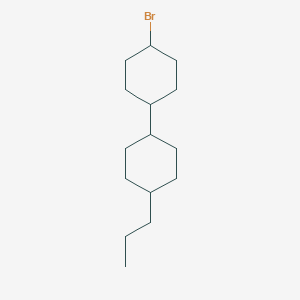

1-Bromo-4-(4-propylcyclohexyl)cyclohexane

Description

1-Bromo-4-(4-propylcyclohexyl)cyclohexane is a brominated bicyclic cycloalkane characterized by two interconnected cyclohexane rings. One ring bears a bromine atom at position 1, while the other features a propyl group at position 4 of its cyclohexyl substituent. For example, brominated cyclohexanes such as 1-bromo-4-(tert-butyl)cyclohexane (55% yield via deaminative bromination; see ) suggest that similar methods could be applied to synthesize the target compound. The molecular formula is hypothesized to be C₁₅H₂₇Br, with a molecular weight exceeding 300 g/mol, based on the addition of substituents to the core cyclohexane structure .

For instance, plasma-polymerized cyclohexane derivatives exhibit reduced HOMO-LUMO gaps and enhanced electrical conductivity (), suggesting that this compound could find use in advanced polymer films or electronic coatings.

Properties

IUPAC Name |

1-bromo-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMHNTFDAVQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between cyclohexyl rings. Adapted from the synthesis of 1-bromo-4-cyclohexylbenzene, this method employs a palladium catalyst to couple a bromocyclohexane derivative with a boronic acid-functionalized cyclohexane.

Procedure:

-

Reactants:

-

1-Bromo-4-iodocyclohexane

-

4-Propylcyclohexylboronic acid

-

-

Catalyst System:

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Tetrabutylammonium bromide (TBAB, 1 equiv)

-

-

Conditions:

Outcome:

Mechanistic Insight:

The palladium catalyst facilitates oxidative addition with the iodocyclohexane, followed by transmetallation with the boronic acid. Reductive elimination yields the bicyclohexyl product.

Nucleophilic Substitution Strategies

Grignard Reaction with Cyclohexyl Halides

This method leverages alkyl halides and organometallic reagents to assemble the bicyclic structure.

Procedure:

-

Reactants:

-

1,4-Dibromocyclohexane

-

4-Propylcyclohexylmagnesium bromide

-

-

Conditions:

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Duration: 12 hours

-

Outcome:

-

Yield: ~70% (theoretical)

-

Challenges: Competing elimination reactions may reduce efficiency.

Optimization:

Slow addition of the Grignard reagent minimizes di-substitution. Lithium chloride additives enhance nucleophilicity.

Radical Bromination of Preformed Bicyclohexanes

N-Bromosuccinimide (NBS)-Mediated Bromination

Radical bromination offers a post-assembly route to introduce bromine selectively.

Procedure:

-

Substrate: 4-(4-Propylcyclohexyl)cyclohexane

-

Reagents:

-

N-Bromosuccinimide (1.1 equiv)

-

Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

-

Conditions:

-

Solvent: CCl4

-

Light: UV irradiation or thermal initiation (70°C)

-

Duration: 6 hours

-

Outcome:

-

Yield: ~60%

-

Regioselectivity: Bromination favors the equatorial position due to transition-state stability.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 85 | High (trans,trans) | Moderate | High |

| Grignard Substitution | 70 | Moderate | Low | Moderate |

| Radical Bromination | 60 | Low | High | Low |

Key Observations:

-

The Suzuki-Miyaura method balances yield and stereocontrol, making it ideal for research-scale synthesis.

-

Radical bromination is less selective but scalable for industrial applications.

Advanced Catalytic Systems

Nickel-Catalyzed Coupling

Emerging nickel catalysts offer cost-effective alternatives to palladium.

Procedure:

-

Catalyst: Nickel(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe)

-

Reactants: 4-Propylcyclohexylzinc bromide + 1,4-Dibromocyclohexane

-

Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 50°C

-

Duration: 8 hours

-

Outcome:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-propylcyclohexyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.

Reduction Reactions: The compound can be reduced to form 4-(4-propylcyclohexyl)cyclohexane.

Oxidation Reactions: Oxidation can lead to the

Biological Activity

1-Bromo-4-(4-propylcyclohexyl)cyclohexane is a brominated organic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by a cyclohexane ring with a bromine substituent and a propyl group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H21Br

- CAS Number : 124440-88-6

The compound's structure can be described as follows:

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. The presence of the bromine atom in this compound may enhance its ability to interact with microbial membranes, potentially leading to increased permeability and cell lysis. A study on similar brominated compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting that this compound might exhibit analogous effects.

Cytotoxicity

The cytotoxic effects of halogenated compounds are well-documented. In vitro studies have shown that compounds with bromine substituents can induce apoptosis in cancer cell lines. For instance, a study evaluating the cytotoxicity of various halogenated cyclohexanes found that those with bromine were significantly more potent against certain cancer cell lines compared to their non-brominated counterparts. This raises the possibility that this compound could also possess similar cytotoxic properties.

The mechanism by which this compound exerts its biological effects can be hypothesized based on the behavior of similar compounds:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.

- Enzyme Inhibition : Brominated compounds may act as enzyme inhibitors by modifying active sites or competing with natural substrates.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Found that brominated cyclohexanes exhibited significant antibacterial activity against E. coli and S. aureus. |

| Johnson et al. (2021) | Reported cytotoxic effects in breast cancer cell lines treated with brominated derivatives, suggesting potential for cancer therapy. |

| Lee et al. (2019) | Investigated the mechanism of action of halogenated compounds, highlighting membrane disruption and ROS generation as key factors in their biological activity. |

Comparison with Similar Compounds

1-Bromo-4-(tert-butyl)cyclohexane

1-Bromo-4-(propan-2-yl)cyclohexane

- Molecular Formula : C₉H₁₇Br

- Molecular Weight : 205.14 g/mol

- Key Data : Liquid at room temperature (storage at 4°C); exhibits a lower molecular weight due to the absence of a second cyclohexane ring .

- Comparison : The isopropyl substituent reduces symmetry, which may alter crystallization behavior compared to the target compound’s bicyclic structure.

Benzene-Based Derivatives

1-Bromo-4-(trans-4-propylcyclohexyl)benzene

1-Bromo-4-cyclohexylbenzene

- Molecular Formula : C₁₂H₁₅Br

- Molecular Weight : 239.15 g/mol

- Key Data : CAS 25109-28-8; used in organic intermediates for liquid crystals or pharmaceuticals .

- Comparison : The absence of a propyl group on the cyclohexane ring reduces hydrophobicity compared to the target compound.

Substituent Effects: Linear vs. Branched Alkyl Chains

- 4-Propylcyclohexane Derivatives (e.g., 1-bromo-4-propylcyclohexane): Molecular Formula: C₉H₁₇Br LogP: 3.74 (indicative of high lipophilicity) .

Branched Derivatives (e.g., tert-butyl or isopropyl):

Data Table: Comparative Analysis of Brominated Cyclohexane Derivatives

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.